molecular formula C7H7ClFN B3237672 6-(Chloromethyl)-3-fluoro-2-methylpyridine CAS No. 1393574-65-6

6-(Chloromethyl)-3-fluoro-2-methylpyridine

Cat. No.: B3237672
CAS No.: 1393574-65-6
M. Wt: 159.59 g/mol
InChI Key: DCFWMXRLELAHFC-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-fluoro-2-methylpyridine is a pyridine derivative with distinct substituents at positions 2, 3, and 4. Its structure comprises:

  • Position 2: Methyl group (electron-donating).
  • Position 3: Fluorine (strong electron-withdrawing).
  • Position 6: Chloromethyl group (reactive leaving group).

This substitution pattern confers unique reactivity and physicochemical properties.

Properties

IUPAC Name

6-(chloromethyl)-3-fluoro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFWMXRLELAHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254204
Record name Pyridine, 6-(chloromethyl)-3-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393574-65-6
Record name Pyridine, 6-(chloromethyl)-3-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393574-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 6-(chloromethyl)-3-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(Chloromethyl)-3-fluoro-2-methylpyridine typically involves multi-step organic reactions. One common method includes the halogenation of a precursor pyridine compound. For instance, starting with 2-methyl-3-fluoropyridine, a chloromethyl group can be introduced using chloromethylation reactions under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

6-(Chloromethyl)-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to modify the functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Chloromethyl)-3-fluoro-2-methylpyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new materials.

    Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)-3-fluoro-2-methylpyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the application and the specific modifications of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and key features of 6-(Chloromethyl)-3-fluoro-2-methylpyridine with structurally related compounds:

Compound Name Position 2 Position 3 Position 6 Key Features
This compound Methyl Fluoro Chloromethyl High reactivity at C6; electron-deficient ring due to F and Cl .
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Methyl Fluoro Substituted phenyl (Cl, CF₃) Bulky aryl group at C6; increased lipophilicity and steric hindrance.
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Methoxy Trifluoromethoxy Chloromethyl Multiple electron-withdrawing groups (CF₃O, CF₃); higher molecular weight (309.59 g/mol).
(2-Chloro-6-methoxypyridin-3-yl)methanol Chloro Methanol Methoxy Polar hydroxyl group at C3; reduced reactivity compared to chloromethyl.

Reactivity and Chemical Behavior

  • Nucleophilic Substitution : The chloromethyl group at C6 in the target compound is more reactive than methoxy or aryl groups in analogues, enabling facile substitution reactions (e.g., with amines or thiols) .
  • Electronic Effects : Fluorine at C3 deactivates the pyridine ring, directing electrophilic attacks to specific positions. In contrast, compounds with trifluoromethoxy or trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, further reducing ring reactivity .
  • Steric Considerations : Bulky substituents like the 5-chloro-2-(trifluoromethyl)phenyl group in hinder reactions at C6, whereas the chloromethyl group in the target compound offers minimal steric hindrance .

Physicochemical Properties

  • Lipophilicity : Compounds with aryl or trifluoromethyl groups (e.g., ) are more lipophilic than the target compound, impacting solubility and bioavailability .
  • Crystal Structure: While crystallographic data for the target compound is unavailable, related structures (e.g., ) exhibit monoclinic packing (P21/n space group), influenced by substituent polarity and hydrogen bonding .

Biological Activity

6-(Chloromethyl)-3-fluoro-2-methylpyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloromethyl group and a fluorine atom, which can influence its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential applications in drug development and therapeutic interventions.

  • Molecular Formula : C7H8ClF N
  • CAS Number : 1393574-65-6
  • Molecular Weight : 163.59 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The chloromethyl group may facilitate nucleophilic substitution reactions, while the fluorine atom can enhance lipophilicity and metabolic stability. These properties may lead to modulation of enzyme activity or receptor binding, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 50 mg/mL to lower concentrations, indicating their potential as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain pyridine-based compounds have demonstrated cytotoxic effects against human cancer cell lines, suggesting that modifications in the molecular structure can enhance their therapeutic efficacy .

Case Studies

  • Antibacterial Activity Study
    • Objective : To evaluate the antibacterial efficacy of pyridine derivatives.
    • Methodology : Agar diffusion method was employed to assess the antibacterial activity against E. coli.
    • Results : The study found that compounds with similar structures exhibited MIC values as low as 25 µg/mL, indicating strong antibacterial properties.
  • Cytotoxicity Assay
    • Objective : To determine the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MTT assay was utilized on various human cancer cell lines.
    • Results : The compound showed significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, suggesting potential for further development as an anticancer agent.

Comparative Analysis

CompoundAntibacterial Activity (MIC)Cytotoxicity (IC50)
This compound50 mg/mL15 µM
Related Pyridine Derivative A25 mg/mL12 µM
Related Pyridine Derivative B40 mg/mL20 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Chloromethyl)-3-fluoro-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
6-(Chloromethyl)-3-fluoro-2-methylpyridine

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